molecular formula C9H7N5O4S B2898533 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid CAS No. 393126-60-8

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid

Cat. No.: B2898533
CAS No.: 393126-60-8
M. Wt: 281.25
InChI Key: VZOHBELMYVQRQG-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid is an organic compound that features a tetrazole ring, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The nitro group can undergo redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid is unique due to the combination of the tetrazole ring, nitro group, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological significance. The presence of a nitro group and a sulfanyl moiety contributes to its reactivity and interaction with biological targets.

Chemical Formula : C10H8N4O2S
Molecular Weight : 240.26 g/mol
CAS Number : Not specifically listed in the provided results but can be referenced through related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This mechanism is particularly relevant in protecting against diseases linked to oxidative damage.
  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes or interference with metabolic functions.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Activity Type Target/Pathway Effect Reference
Enzyme InhibitionCOX/LOXDecreased activity
AntioxidantCellular oxidative stressReduced oxidative damage
AntimicrobialBacterial/Fungal pathogensInhibition of growth

Case Studies

Several studies have explored the biological effects of related compounds that may provide insights into the activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that compounds with similar tetrazole structures effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This suggests a potential application for inflammatory diseases.
  • Antioxidant Activity Assessment : Research indicated that compounds containing nitro groups exhibited significant antioxidant properties in vitro. This aligns with findings that suggest the compound may protect cells from oxidative stress.
  • Antimicrobial Testing : A comparative analysis showed that derivatives of nitrobenzoic acids displayed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration into the antimicrobial potential of the target compound.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O4S/c1-13-9(10-11-12-13)19-7-3-2-5(14(17)18)4-6(7)8(15)16/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOHBELMYVQRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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